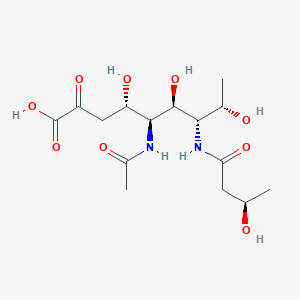
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide, commonly known as ETAP, is a chemical compound that belongs to the class of piperidine derivatives. ETAP has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
ETAP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, ETAP has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ETAP has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, ETAP has been used as a stabilizer for polymeric materials. Moreover, ETAP has been employed in organic synthesis as a chiral auxiliary for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of ETAP is not well understood. However, it has been proposed that ETAP may exert its pharmacological effects by modulating the activity of neurotransmitters such as GABA and glutamate. ETAP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical And Physiological Effects
ETAP has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, ETAP has been shown to reduce seizures, inflammation, and pain. ETAP has also been reported to improve cognitive function and memory. Moreover, ETAP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects.
Advantages And Limitations For Lab Experiments
ETAP has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Moreover, ETAP exhibits a wide range of pharmacological effects, making it suitable for use in various fields of research. However, there are also some limitations to the use of ETAP in lab experiments. For instance, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research.
Future Directions
There are numerous future directions for research on ETAP. In medicinal chemistry, ETAP could be further investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In material science, ETAP could be explored as a stabilizer for other polymeric materials. Moreover, the mechanism of action of ETAP could be further elucidated, which could lead to the development of more potent and selective compounds.
Conclusion:
ETAP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of ETAP is well established, and it exhibits a wide range of pharmacological effects. However, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research. Nonetheless, there are numerous future directions for research on ETAP, which could lead to the development of new drugs and materials.
Synthesis Methods
The synthesis of ETAP can be achieved by the reaction of N-phenylacetamide with 2,2,6,6-tetramethylpiperidine in the presence of ethyl iodide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a base. This method has been reported to yield high purity and yield of ETAP.
properties
CAS RN |
101651-73-4 |
|---|---|
Product Name |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
Molecular Formula |
C19H30N2O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C19H30N2O/c1-7-20-18(3,4)13-17(14-19(20,5)6)21(15(2)22)16-11-9-8-10-12-16/h8-12,17H,7,13-14H2,1-6H3 |
InChI Key |
WNYFUBLJGUKSDQ-UHFFFAOYSA-N |
SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
Canonical SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
synonyms |
N-(1-ethyl-2,2,6,6-tetramethyl-4-piperidyl)-N-phenyl-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)








